1-(4-Hydroxybutyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
20655-83-8 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(4-hydroxybutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO2/c10-7-2-1-5-9-6-3-4-8(9)11/h10H,1-7H2 |
InChI Key |
NTAXRVFLZTVUIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCCO |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 1 4 Hydroxybutyl Pyrrolidin 2 One
Transformations at the Hydroxyl Moiety
The primary alcohol in 1-(4-hydroxybutyl)pyrrolidin-2-one offers a prime site for modification, allowing for the introduction of new functionalities and the extension of the carbon skeleton.
The primary hydroxyl group of this compound can be selectively oxidized to either an aldehyde, 4-(2-oxopyrrolidin-1-yl)butanal, or a carboxylic acid, 4-(2-oxopyrrolidin-1-yl)butanoic acid, depending on the chosen reagent and reaction conditions. These oxidized derivatives serve as key intermediates for further functionalization.
Mild oxidizing agents are typically employed for the synthesis of the aldehyde. Reagents such as Pyridinium chlorochromate (PCC) or conditions for a Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are effective for this transformation, minimizing over-oxidation to the carboxylic acid. organic-chemistry.org Conversely, stronger oxidizing agents are required to obtain the carboxylic acid. Classic methods like the Jones oxidation (chromium trioxide in sulfuric acid) or modern, milder procedures using TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) as a catalyst with a stoichiometric oxidant like sodium hypochlorite (B82951) are suitable. rsc.orgcapes.gov.br
The resulting aldehyde and carboxylic acid are versatile intermediates for a variety of subsequent functionalization reactions.
Functionalization of 4-(2-oxopyrrolidin-1-yl)butanal: The aldehyde can undergo a range of reactions typical of this functional group. One important transformation is reductive amination , where the aldehyde reacts with a primary or secondary amine to form an imine, which is then reduced in situ to a new, more complex amine. This process is a powerful tool for creating new carbon-nitrogen bonds. nih.gov Another common reaction is the Wittig reaction , which allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation. masterorganicchemistry.comyoutube.com
Functionalization of 4-(2-oxopyrrolidin-1-yl)butanoic acid: The carboxylic acid derivative, also known as levetiracetam (B1674943) acid, is a key impurity and metabolite of the drug Levetiracetam. nih.gov It can be readily converted into esters or amides. Esterification can be achieved through Fischer esterification with an alcohol under acidic catalysis. Amide bond formation is typically accomplished by first activating the carboxylic acid, for example, by converting it into an acyl chloride or by using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with an amine. fishersci.co.uknih.gov
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagent(s) | Reaction Type |
|---|---|---|---|
| This compound | 4-(2-Oxopyrrolidin-1-yl)butanal | PCC or Swern Oxidation reagents | Oxidation |
| This compound | 4-(2-Oxopyrrolidin-1-yl)butanoic acid | Jones Reagent or TEMPO/NaOCl | Oxidation |
Table 2: Subsequent Functionalizations of Oxidized Derivatives
| Starting Material | Reagent(s) | Product Type | Reaction Type |
|---|---|---|---|
| 4-(2-Oxopyrrolidin-1-yl)butanal | Amine, Reducing Agent (e.g., NaBH3CN) | Substituted Amine | Reductive Amination |
| 4-(2-Oxopyrrolidin-1-yl)butanal | Phosphonium (B103445) Ylide | Alkene | Wittig Reaction |
| 4-(2-Oxopyrrolidin-1-yl)butanoic acid | Alcohol, Acid Catalyst | Ester | Esterification |
| 4-(2-Oxopyrrolidin-1-yl)butanoic acid | Amine, Coupling Agents (e.g., EDC, HOBt) | Amide | Amide Coupling |
Reactivity of the Pyrrolidin-2-one Lactam Ring
The lactam ring of this compound, while generally stable, can participate in several important chemical transformations.
Direct N-acylation of the pyrrolidin-2-one ring is challenging due to the lower nucleophilicity of the nitrogen atom, whose lone pair is delocalized by resonance with the adjacent carbonyl group. However, acylation can be achieved using highly reactive acylating agents like acyl chlorides or by using strong bases to deprotonate the N-H bond of a parent pyrrolidinone, though this is not applicable here due to the N-substituent. chemrxiv.org For this compound, any reaction targeting the lactam nitrogen would be an N-alkylation or N-acylation of the pyrrolidine (B122466) ring itself, which is not possible as the nitrogen is already tertiary.
However, if one were to start with pyrrolidin-2-one and aim to introduce the 4-hydroxybutyl group and another N-alkyl or N-acyl group, a strategic approach would be necessary. For N-alkylation at the nitrogen, the presence of the hydroxyl group on the butyl chain could interfere. Therefore, a protection-deprotection strategy is often employed. The hydroxyl group can be protected as a silyl (B83357) ether, for instance, a tert-butyldimethylsilyl (TBDMS) ether, by reacting the alcohol with TBDMS-Cl and a base like imidazole. libretexts.orgmasterorganicchemistry.compearson.comorganicchemistrytutor.com After N-alkylation with a suitable alkyl halide, the silyl protecting group can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions to reveal the free hydroxyl group. gelest.comlibretexts.orgorganic-chemistry.org
The amide bond within the lactam ring can be cleaved under hydrolytic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. rsc.orgrsc.org The rate-determining step is often the proton transfer to the lactam. rsc.orgBase-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net In both cases, the ring-opening of this compound would yield 4-((4-hydroxybutyl)amino)butanoic acid. The stability of the five-membered ring makes these reactions generally less facile than for corresponding acyclic amides.
Ring-opening polymerization (ROP) is a significant reaction for lactams, particularly for producing polyamides. While N-vinylpyrrolidone is well-known to undergo radical polymerization through its vinyl group, the lactam ring itself can be opened under certain catalytic conditions to form linear polymers. rsc.orgnih.govacs.orgmdpi.com For this compound, ROP would lead to a polyamide with pendant hydroxylated butyl chains, a potentially valuable functional polymer.
Rearrangement reactions of the pyrrolidinone skeleton, while not common, have been observed in specifically substituted systems. For example, the base-induced rearrangement of N-(p-toluenesulfonyloxy)-2-pyrrolidinone to 3-(p-toluenesulfonyloxy)-2-pyrrolidinone has been reported as a nitrogen analog of the Favorskii rearrangement. gelest.com Such rearrangements highlight the potential for skeletal diversification of the pyrrolidinone core under specific conditions.
Exploration of Tandem and Cascade Reaction Sequences
The dual functionality of this compound makes it an attractive substrate for designing tandem or cascade reactions, where multiple chemical transformations occur in a single pot, enhancing synthetic efficiency. masterorganicchemistry.com
One potential cascade could be initiated by the oxidation of the hydroxyl group. For instance, a tandem oxidation-Wittig reaction could convert the alcohol directly into an elongated alkene in one pot. nih.gov This would involve the initial enzymatic or chemical oxidation of the alcohol to the aldehyde, 4-(2-oxopyrrolidin-1-yl)butanal, which would then react in situ with a pre-formed or concurrently generated phosphonium ylide.
Another possibility involves leveraging the reactivity of derivatives formed from the pyrrolidinone ring. For example, a hypothetical ring-opening of the lactam followed by an intramolecular cyclization could lead to new heterocyclic systems. A more plausible sequence could involve the aza-Michael addition of an amine to an α,β-unsaturated ester, followed by an intramolecular lactamization to form a substituted pyrrolidinone ring system. capes.gov.brchemrxiv.orgnih.govnih.govbuchler-gmbh.com While this describes the formation of a pyrrolidinone ring rather than a reaction of a pre-formed one, it illustrates the type of cascade logic that can be applied to the synthesis of complex molecules containing this scaffold.
The development of such cascade reactions starting from this compound or leading to its complex derivatives remains an area with significant potential for streamlining synthetic routes to novel compounds.
Advanced Analytical Techniques for Characterization and Reaction Monitoring
Spectroscopic Methods for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) skeletons of 1-(4-Hydroxybutyl)pyrrolidin-2-one.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the different protons in the molecule would appear as signals with distinct chemical shifts (δ), multiplicities (e.g., singlet, triplet), and integrations (proportional to the number of protons). The protons on the pyrrolidinone ring and the hydroxybutyl chain would resonate in predictable regions. For instance, the methylene (B1212753) protons adjacent to the nitrogen atom and the carbonyl group would show characteristic shifts, as would the methylene group attached to the hydroxyl function.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the lactam ring would be the most downfield signal, typically appearing around 175 ppm. The carbons bonded to the nitrogen and oxygen atoms would also have characteristic chemical shifts, clearly distinguishable from the other aliphatic carbons in the butyl chain and pyrrolidinone ring.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from data for structurally similar compounds and spectral prediction tools.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may differ from experimental results.
| ¹H NMR | Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | | :--- | :--- | :--- | :--- | | H-3 | CH ₂-CH₂-N | ~2.05 | Multiplet | | H-4 | CH ₂-C=O | ~2.30 | Triplet | | H-5 | N-CH ₂-C=O | ~3.45 | Triplet | | H-1' | N-CH ₂-(CH₂)₃-OH | ~3.30 | Triplet | | H-2', H-3' | N-CH₂-(CH ₂)₂-CH₂-OH | ~1.50-1.70 | Multiplets | | H-4' | (CH₂)₃-CH ₂-OH | ~3.60 | Triplet | | OH | CH₂-OH | Variable | Singlet (broad) | | ¹³C NMR | Atom Position | Predicted Chemical Shift (ppm) | | C-2 | C =O | ~175.5 | | C-3 | C H₂-CH₂-N | ~31.0 | | C-4 | C H₂-C=O | ~18.0 | | C-5 | N-C H₂-C=O | ~49.0 | | C-1' | N-C H₂-(CH₂)₃-OH | ~42.0 | | C-2' | N-CH₂-C H₂-CH₂-CH₂-OH | ~27.0 | | C-3' | N-(CH₂)₂-C H₂-CH₂-OH | ~25.0 | | C-4' | (CH₂)₃-C H₂-OH | ~62.0 |
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of this compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula of the compound is C₈H₁₅NO₂, giving it a molecular weight of 157.21 g/mol .
In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺•) would be expected at m/z = 157. The fragmentation of this molecular ion would likely proceed through characteristic pathways for amides and alcohols. Key fragmentation patterns would include:
Alpha-cleavage: Breakage of bonds adjacent to the nitrogen atom or the hydroxyl group.
Loss of small neutral molecules: Elimination of water (H₂O, 18 Da) from the hydroxybutyl chain or carbon monoxide (CO, 28 Da) from the lactam ring.
Cleavage of the butyl chain: Fragmentation of the C-C bonds in the side chain, leading to a series of fragment ions.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.
| m/z Value | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 157 | [C₈H₁₅NO₂]⁺• | Molecular Ion ([M]⁺•) |
| 139 | [C₈H₁₃NO]⁺• | Loss of H₂O from [M]⁺• |
| 129 | [C₇H₁₃NO]⁺• | Loss of CO from [M]⁺• |
| 98 | [C₅H₈NO]⁺ | Cleavage of the butyl chain (loss of C₄H₉•) |
| 85 | [C₄H₇NO]⁺• | Pyrrolidinone ring fragment |
Chromatographic Separation and Purity Assessment
Chromatographic methods are indispensable for separating this compound from starting materials, by-products, and other impurities, thereby allowing for its quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.
A potential method could be adapted from the analysis of similar compounds, such as 1-(3-Hydroxypropyl)pyrrolidin-2-one. sielc.com Such a method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs in the low UV region (around 200-220 nm).
Table 3: Exemplary HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detection | UV at ~210 nm |
| Injection Volume | 10 µL |
Gas Chromatography coupled with Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. For a compound like this compound, which contains a polar hydroxyl group and has a relatively high boiling point, direct analysis by GC can be challenging.
To enhance volatility and thermal stability, a derivatization step is typically required prior to GC-MS analysis. The hydroxyl group can be converted into a less polar, more volatile ether or ester. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which would convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.
Once derivatized, the compound can be separated on a standard non-polar or mid-polar capillary GC column (e.g., DB-5ms or HP-5ms). The mass spectrometer then detects the derivatized compound, providing both a retention time for quantification and a mass spectrum for identity confirmation. The mass spectrum of the TMS-derivatized compound would show a different fragmentation pattern, with a higher molecular weight and characteristic ions resulting from the loss of the TMS group.
Table 4: General GC-MS Analytical Approach
| Step | Procedure |
|---|---|
| 1. Derivatization | Reaction with a silylating agent (e.g., BSTFA) to convert the -OH group to an -OTMS group. |
| 2. GC Separation | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a temperature program (e.g., ramp from 100 °C to 280 °C). |
| 3. Ionization | Electron Ionization (EI) at 70 eV. |
| 4. Mass Analysis | Quadrupole mass analyzer scanning a range of m/z 40-500. |
Computational and Theoretical Chemistry Investigations of 1 4 Hydroxybutyl Pyrrolidin 2 One
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens to scrutinize molecules at the atomic level. For 1-(4-Hydroxybutyl)pyrrolidin-2-one, these methods unravel the intricacies of its electronic distribution and predict its behavior in chemical reactions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure and predicting the reactivity of organic molecules. mdpi.com By calculating the electron density, DFT methods can determine a molecule's geometric and electronic properties. For derivatives of 2-pyrrolidone, DFT calculations have been employed to explore mechanistic aspects of reactions, providing a detailed understanding of the underlying chemical processes. beilstein-journals.org
The electronic properties of molecules similar to this compound have been successfully analyzed using DFT. nih.gov Quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) are derived from DFT calculations and serve as descriptors for a molecule's chemical behavior and reactivity. mdpi.com For instance, a related chalcone (B49325) derivative, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, was found to have high chemical reactivity based on its calculated quantum chemical parameters. mdpi.com These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how a molecule will interact with other chemical species.
The table below summarizes key quantum chemical parameters and their significance in predicting chemical reactivity.
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO; a smaller gap suggests higher reactivity. |
| Hardness | η | Measures resistance to change in electron distribution. |
| Softness | S | The reciprocal of hardness; indicates how easily the electron cloud is polarized. |
| Electronegativity | χ | The power of an atom to attract electrons to itself. |
| Electrophilicity Index | ω | A measure of the energy lowering of a system when it accepts electrons. |
This table provides a general overview of quantum chemical parameters and their roles in predicting reactivity.
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT, are instrumental in predicting spectroscopic properties, which can then be validated against experimental data. nih.gov Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed. nih.gov For instance, in a study of a quinoline (B57606) derivative, the calculated vibrational wavenumbers and ¹H NMR results showed good agreement with experimental data, demonstrating the accuracy of the computational models. nih.gov
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and deficiencies in the theoretical model. This combined computational and experimental approach provides a robust characterization of the molecule's structure and bonding.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Transition State Analysis and Reaction Mechanism Studies
DFT calculations are frequently used to explore the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.govbeilstein-journals.org The activation energy (ΔG#), which is the energy barrier that must be overcome for a reaction to occur, can be calculated from the energy difference between the reactants and the transition state. nih.gov
In studies of related pyrrolidone derivatives, computational results have been used to propose detailed reaction mechanisms. nih.govbeilstein-journals.org For example, the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine was shown to proceed favorably through the pathway with the lowest activation free energy. nih.gov Such analyses can reveal whether a reaction is under kinetic or thermodynamic control, a critical piece of information for optimizing reaction conditions. nih.gov
Investigation of Tautomerism and Isomerization Processes
Tautomerism, the interconversion of structural isomers, is a phenomenon that can be effectively studied using computational methods. nih.gov For some substituted 3-pyrroline-2-ones, DFT calculations have shown that the energy difference between tautomers is slight, and the rate constant for their transformation is significantly large. nih.gov This rapid isomerization is attributed to a low potential energy barrier for the transformation. nih.gov
Computational studies can also elucidate isomerization processes, such as the interconversion between cis and trans products. pku.edu.cn By mapping the reaction pathway and calculating the energy barriers, researchers can predict the likelihood and mechanism of such isomerizations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule, or its conformation, plays a critical role in its biological activity and physical properties. Computational methods provide a powerful means to explore the vast conformational space of flexible molecules like this compound.
A systematic approach to exploring the conformational space around rotatable bonds can identify the global minimum energy conformation and other low-energy conformers. figshare.com For complex molecules, a large number of rotatable bonds can give rise to a multitude of stable conformers. researchgate.net Computational protocols based on DFT, validated against high-level methods like coupled cluster theory, are necessary to accurately determine the relative stabilities of these conformers. researchgate.net
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.comnih.gov By simulating the motions of atoms and molecules, MD can provide insights into processes like protein folding and ligand binding. uva.nlarxiv.org In the context of drug discovery, MD simulations can be used to understand how a ligand interacts with its target receptor and to predict the stability of different binding modes. mdpi.comnih.gov For flexible molecules, MD simulations can reveal the accessible conformations in solution, providing a more realistic picture of the molecule's behavior than static calculations alone.
Applications of 1 4 Hydroxybutyl Pyrrolidin 2 One in Specialized Chemical Domains
Utilization as a Building Block in Complex Chemical Synthesis
1-(4-Hydroxybutyl)pyrrolidin-2-one serves as a versatile starting material in the synthesis of more complex molecules. Its bifunctional nature, containing both a nucleophilic hydroxyl group and a modifiable lactam structure, allows for its incorporation into a variety of molecular architectures.
The pyrrolidin-2-one core is a common scaffold in numerous biologically active compounds and pharmaceuticals. nih.govbeilstein-journals.org The γ-lactam structure is a key component in many natural and synthetic molecules. nih.gov The development of synthetic routes to create substituted pyrrolidin-2-ones is an active area of research. nih.gov These methods often involve the reaction of donor-acceptor cyclopropanes with amines to form γ-amino esters, which then undergo lactamization. nih.gov The resulting substituted pyrrolidin-2-ones can be further modified to produce a variety of nitrogen-containing polycyclic compounds. nih.gov
The pyrrolidone ring system is a foundational element for a wide array of nitrogen-containing heterocyclic compounds. beilstein-journals.org The versatility of the pyrrolidone scaffold allows for the synthesis of diverse heterocyclic structures through various chemical transformations. beilstein-journals.orgbeilstein-journals.org For instance, multicomponent reactions have proven to be an efficient pathway to synthesize complex and biologically relevant molecules containing the pyrrolidone core. beilstein-journals.org
The concept of a "scaffold" is central to modern medicinal chemistry and drug discovery, referring to the core structure of a molecule from which a library of related compounds can be generated. nih.gov The pyrrolidine (B122466) ring is considered a valuable scaffold due to its three-dimensional structure and the ability to introduce stereochemical diversity. nih.gov
The generation of chemical libraries based on a common scaffold allows for the systematic exploration of structure-activity relationships (SAR). By modifying the substituents on the this compound scaffold, chemists can create a diverse set of molecules. These libraries are then screened for desired biological activities or material properties. This approach, often referred to as scaffold hopping, is a key strategy in the discovery of new lead compounds with improved efficacy and pharmacokinetic properties. dtic.mil The goal is to identify novel compounds with potent activity against a specific biological target. dtic.mil
Table 1: Examples of Pyrrolidine-based Scaffolds in Drug Discovery
| Scaffold Class | Therapeutic Area | Key Structural Feature |
| 1,5-Diarylpyrrolidin-2-ones | Oncology, Neurology | Inhibition of enzymes like histone deacetylases and cannabinoid receptors. nih.gov |
| Pyrrolidine-2,5-diones | Neurology | Anticonvulsant activity. unipa.it |
| 3-Pyrrolin-2-ones | Infectious Diseases | Antibacterial and antimalarial properties. beilstein-journals.org |
Research into Materials Science Applications
The properties of this compound and its derivatives are also being explored in the field of materials science. The ability of the pyrrolidone ring to participate in polymerization reactions is a key area of interest. chemicalbook.com For example, 2-pyrrolidone can undergo ring-opening polymerization to form polypyrrolidone, also known as nylon 4. chemicalbook.com This polymer has potential applications as a textile fiber and a film-forming material. chemicalbook.com
The hydroxyl group of this compound provides a reactive site for grafting onto surfaces or incorporation into polymer backbones, potentially modifying the surface properties of materials or creating novel polymers with tailored characteristics. Research in this area is ongoing, with a focus on developing new materials with specific thermal, mechanical, or optical properties.
Perspectives in Industrial Chemical Processes and Catalysis
In industrial settings, derivatives of pyrrolidone are used as solvents and intermediates. wikipedia.org The parent compound, 2-pyrrolidone, is produced on a large scale and finds use in applications such as inkjet cartridges. wikipedia.org
The catalytic transformation of biomass-derived feedstocks into valuable chemicals is a growing area of industrial chemistry. The structure of this compound, which can be conceptually derived from renewable resources, makes it a potential platform molecule for the synthesis of other chemicals.
Furthermore, the use of solid acid catalysts, such as modified montmorillonite (B579905) clays, is being investigated for various chemical transformations. google.com These catalysts offer advantages in terms of reusability and reduced environmental impact. google.com While not directly mentioning this compound, the principles of using such catalysts could be applied to reactions involving this compound, for example, in dehydration or etherification reactions of the hydroxyl group. The development of efficient and environmentally friendly catalytic processes is a key goal in industrial chemistry. google.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Hydroxybutyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
- Methodological Answer :
- Nucleophilic substitution : React 2-pyrrolidinone with 4-bromobutan-1-ol under basic conditions (e.g., NaOH in DCM). Monitor reaction progress via TLC and optimize temperature (e.g., 60–80°C) to enhance nucleophilicity .
- Catalytic methods : Use iodine as a catalyst for multi-component reactions (e.g., with aldehydes or thiophenols) to form derivatives; adjust stoichiometry to favor hydroxybutyl substitution .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >90% purity. Document yields under varying conditions (e.g., 59–85% in analogous reactions) .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Assign peaks using -NMR (e.g., δ 1.6–1.8 ppm for hydroxybutyl protons, δ 3.4–3.6 ppm for pyrrolidinone N–CH) and -NMR (e.g., δ 175–180 ppm for carbonyl) .
- IR : Confirm hydroxyl (broad ~3300 cm) and carbonyl (sharp ~1680 cm) stretches.
- Mass spectrometry : Use ESI-MS to verify molecular ion [M+H] at m/z 172.1 (calculated for CHNO) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM) .
- First aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yield data for pyrrolidin-2-one derivatives?
- Methodological Answer :
- Variable analysis : Compare yields under different catalysts (e.g., iodine vs. Pd), solvents (polar aprotic vs. DCM), and temperatures. For example, iodine catalysis in DCM may improve regioselectivity over Pd-mediated coupling .
- Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic barriers to hydroxybutyl substitution .
- Reproducibility : Validate results across ≥3 independent trials; report deviations in reagent purity or moisture content .
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on hydroxybutyl-substituted pyrrolidinones?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., 1-(4-aminobutyl)pyrrolidin-2-one) via reductive amination or alkylation. Test bioactivity (e.g., antimicrobial, CNS modulation) using in vitro assays .
- Pharmacological profiling : Conduct receptor binding assays (e.g., α-adrenolytic activity) and measure EC/IC values to correlate substituent effects with potency .
- Computational modeling : Dock derivatives into target proteins (e.g., SV2A for neuroimaging) using Schrödinger Suite to predict binding affinities .
Q. How can HPLC methods be optimized for purity analysis of this compound?
- Methodological Answer :
- Column selection : Use C18 reverse-phase columns (5 µm, 250 mm × 4.6 mm) with UV detection at 210 nm (carbonyl absorption) .
- Mobile phase : Gradient elution with acetonitrile/water (0.1% TFA): Start at 10% acetonitrile, ramp to 90% over 20 minutes. Adjust pH to 2.5–3.0 to sharpen peaks .
- Validation : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and repeatability (%RSD < 2.0) per ICH guidelines .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the ecological toxicity of pyrrolidin-2-one derivatives?
- Methodological Answer :
- Literature review : Prioritize peer-reviewed studies over vendor SDS sheets (e.g., Combi-Blocks data lacks toxicity details) .
- Experimental testing : Perform Daphnia magna acute toxicity assays (OECD 202) and biodegradation studies (OECD 301B) to fill data gaps .
- Comparative analysis : Contrast results with structurally similar compounds (e.g., 1-(2-bromoethyl)pyrrolidin-2-one) to infer environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
